![molecular formula C18H16N4O3 B4370863 3-{[(3-anilinophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4370863.png)
3-{[(3-anilinophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
3-{[(3-anilinophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with potential applications in scientific research. It is a pyrazole derivative that has been synthesized and studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-{[(3-anilinophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is not well understood. However, it is thought to interact with specific enzymes or receptors in biological systems, leading to changes in biochemical pathways and physiological responses.
Biochemical and Physiological Effects:
Studies have shown that 3-{[(3-anilinophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid can affect various biochemical and physiological processes. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been shown to modulate the activity of certain receptors, such as the adenosine A2A receptor, which is involved in cardiovascular function and neuroprotection.
Advantages and Limitations for Lab Experiments
One advantage of using 3-{[(3-anilinophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid in lab experiments is its potential specificity for certain enzymes or receptors. This can allow researchers to investigate specific pathways or processes with greater precision. However, one limitation is that the compound may have off-target effects or interact with other molecules in complex biological systems, making it difficult to interpret results.
Future Directions
There are several potential future directions for research on 3-{[(3-anilinophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid. One direction is to investigate its potential as a therapeutic agent for various diseases, such as inflammation, pain, and neurodegenerative disorders. Another direction is to further investigate its mechanism of action and identify specific enzymes or receptors that it interacts with. Additionally, researchers could explore the use of this compound as a tool for imaging or diagnostic purposes in biological systems.
Scientific Research Applications
3-{[(3-anilinophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has potential applications in scientific research as a tool for studying biological processes. It can be used as a probe to investigate the role of specific enzymes or receptors in biochemical pathways. It can also be used as a fluorescent tag for imaging studies.
properties
IUPAC Name |
3-[(3-anilinophenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-22-11-15(18(24)25)16(21-22)17(23)20-14-9-5-8-13(10-14)19-12-6-3-2-4-7-12/h2-11,19H,1H3,(H,20,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLFAIDMEYLFOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=CC(=C2)NC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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